Bax Channel Blocker

Übersicht

Beschreibung

Der Hirnspezifische Angiogenese-Inhibitor 1 ist ein Protein, das vom BAI1-Gen beim Menschen codiert wird. Er gehört zur Familie der Adhäsions-G-Protein-gekoppelten Rezeptoren und spielt eine wichtige Rolle in verschiedenen zellulären Prozessen, darunter Phagozytose, Synaptogenese und Hemmung der Angiogenese .

Vorbereitungsmethoden

Die Herstellung von Hirnspezifischem Angiogenese-Inhibitor 1 beinhaltet komplexe genetische und biochemische Techniken. Es wird typischerweise durch rekombinante DNA-Technologie synthetisiert, bei der das BAI1-Gen in einen geeigneten Vektor eingefügt und in Wirtszellen wie Bakterien oder Säugetierzellen exprimiert wird. Das Protein wird dann mit chromatographischen Methoden gereinigt .

Analyse Chemischer Reaktionen

Hirnspezifischer Angiogenese-Inhibitor 1 unterliegt verschiedenen biochemischen Reaktionen, die hauptsächlich seine Wechselwirkung mit anderen Proteinen und Zellkomponenten betreffen. Es ist bekannt, dass er an Phosphatidylserin auf apoptotischen Zellen bindet, was ihre Aufnahme durch Makrophagen erleichtert. Diese Interaktion löst eine Signalkaskade aus, an der die kleine GTPase Rac1 beteiligt ist, die zur Internalisierung von apoptotischen Zellen führt .

Wissenschaftliche Forschungsanwendungen

Hirnspezifischer Angiogenese-Inhibitor 1 hat zahlreiche wissenschaftliche Forschungsanwendungen:

Krebstherapie: Er wurde auf seine Antitumor- und Antiangiogenese-Wirkung untersucht.

Neurowissenschaften: BAI1 spielt eine entscheidende Rolle bei der dendritischen Arborisierung und Synaptogenese, die die neuronale Konnektivität und Funktion beeinflussen.

Immunologie: Er wirkt als Mustererkennungsrezeptor und vermittelt die Bindung und Aufnahme von gramnegativen Bakterien durch Makrophagen.

Wirkmechanismus

Hirnspezifischer Angiogenese-Inhibitor 1 übt seine Wirkungen durch verschiedene Mechanismen aus:

Phagozytose: Er erkennt Phosphatidylserin auf apoptotischen Zellen und fördert deren Aufnahme über den ELMO1/Dock/Rac1-Signalweg.

Synaptogenese: BAI1 reguliert die dendritische Arborisierung durch Kopplung an die kleine GTPase RhoA, die die späte RhoA-Aktivierung in Dendriten antreibt.

Antiangiogenese: Er hemmt die Angiogenese, indem er seine extrazelluläre Domäne in sezernierte Vasculostatine verarbeitet, die Antitumoreigenschaften haben.

Wissenschaftliche Forschungsanwendungen

Brain-specific angiogenesis inhibitor 1 has numerous scientific research applications:

Cancer Therapy: It has been explored for its anti-tumor and anti-angiogenic effects.

Neuroscience: BAI1 plays a crucial role in dendritic arborization and synaptogenesis, impacting neuronal connectivity and function.

Wirkmechanismus

Brain-specific angiogenesis inhibitor 1 exerts its effects through several mechanisms:

Phagocytosis: It recognizes phosphatidylserine on apoptotic cells and promotes their engulfment via the ELMO1/Dock/Rac1 signaling pathway.

Synaptogenesis: BAI1 regulates dendritic arborization by coupling to the small GTPase RhoA, driving late RhoA activation in dendrites.

Anti-angiogenesis: It inhibits angiogenesis by processing its extracellular domain into secreted vasculostatins, which have anti-tumor properties.

Vergleich Mit ähnlichen Verbindungen

Hirnspezifischer Angiogenese-Inhibitor 1 ist unter den Adhäsions-G-Protein-gekoppelten Rezeptoren einzigartig aufgrund seiner spezifischen Rollen bei Phagozytose, Synaptogenese und Antiangiogenese. Ähnliche Verbindungen umfassen:

Hirnspezifischer Angiogenese-Inhibitor 2 (BAI2): Teilt ähnliche Antiangiogenese-Eigenschaften, unterscheidet sich aber in seinen Expressionmustern und spezifischen Zellfunktionen.

Hirnspezifischer Angiogenese-Inhibitor 3 (BAI3): Auch an Synaptogenese und Phagozytose beteiligt, hat aber unterschiedliche molekulare Ziele und Pfade.

Eigenschaften

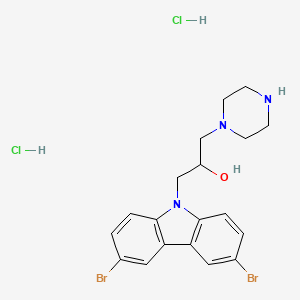

IUPAC Name |

1-(3,6-dibromocarbazol-9-yl)-3-piperazin-1-ylpropan-2-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21Br2N3O.2ClH/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)24(18)12-15(25)11-23-7-5-22-6-8-23;;/h1-4,9-10,15,22,25H,5-8,11-12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFKCAFKXZFOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Br2Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369557 | |

| Record name | 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335165-68-9 | |

| Record name | 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Bax Channel Blockers?

A: Bax Channel Blockers inhibit the formation of Bax channels on the outer mitochondrial membrane. [] Bax, a pro-apoptotic protein, typically oligomerizes and forms pores in the membrane, leading to the release of cytochrome c and activation of the apoptotic cascade. By blocking this channel formation, these compounds can inhibit apoptosis. [, ]

Q2: How effective are Bax Channel Blockers in reversing the effects of aging in bone marrow stromal cells (BMSCs)?

A: Studies indicate that Bax Channel Blockers can partially reverse age-related changes in BMSCs. [, ] In particular, treating aged BMSCs with Bax Channel Blocker reduced the expression of senescence-associated genes like p53 and p21WAF1/cip1 at both the mRNA and protein levels. [, ] Additionally, these compounds enhanced the expression of stem cell markers like Nanog and Oct-4, suggesting a rejuvenation effect. [, ] Furthermore, this compound treatment improved the osteogenic differentiation potential of aged BMSCs, as evidenced by increased expression of osteogenesis-related genes and enhanced ALP and Alizarin Red staining. [, ]

Q3: Have Bax Channel Blockers shown efficacy in cancer models?

A: While not directly addressed in the provided papers, one study investigates the effects of Azoxystrobin, a fungicide acting as a ubiquinol oxidation inhibitor of mitochondrial respiratory complex III, on human esophageal squamous cell carcinoma KYSE-150 cells. [] This compound, while not a this compound, induces apoptosis through a similar mechanism by targeting the mitochondrial pathway. [] This suggests that targeting the mitochondrial pathway, whether through Bax Channel Blockers or other mechanisms, could be a potential therapeutic strategy for cancer treatment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.